molecular formula C25H37NO8S B1339581 Troxonium tosylate CAS No. 391-70-8

Troxonium tosylate

Cat. No.: B1339581
CAS No.: 391-70-8
M. Wt: 511.6 g/mol
InChI Key: AJIXENUYZFYPEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Troxonium tosylate is a useful research compound. Its molecular formula is C25H37NO8S and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N,N-triethyl-2-((3,4,5-trimethoxybenzoyl)oxy)ethan-1-aminium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action of Troxonium tosylate involves its interaction with its targets, leading to changes in cellular processes. It is known that the compound has antihypertensive effects, suggesting that it may interact with targets involved in blood pressure regulation .

Result of Action

It is known that this compound has antihypertensive effects, suggesting that it may have effects on blood pressure regulation at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the physical and chemical environment within the body, as well as external environmental factors

Properties

CAS No.

391-70-8

Molecular Formula

C25H37NO8S

Molecular Weight

511.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;triethyl-[2-(2,3,4-trimethoxybenzoyl)oxyethyl]azanium

InChI

InChI=1S/C18H30NO5.C7H8O3S/c1-7-19(8-2,9-3)12-13-24-18(20)14-10-11-15(21-4)17(23-6)16(14)22-5;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,7-9,12-13H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

AJIXENUYZFYPEY-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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